molecular formula C8H4BrFO B8782360 5-Bromo-2-fluorobenzofuran CAS No. 554448-80-5

5-Bromo-2-fluorobenzofuran

Cat. No.: B8782360
CAS No.: 554448-80-5
M. Wt: 215.02 g/mol
InChI Key: CYRLDGRJBKYZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method is the bromination of 2-fluorobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorobenzofuran undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The benzofuran ring can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues or by competing with natural substrates . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards specific targets .

Properties

CAS No.

554448-80-5

Molecular Formula

C8H4BrFO

Molecular Weight

215.02 g/mol

IUPAC Name

5-bromo-2-fluoro-1-benzofuran

InChI

InChI=1S/C8H4BrFO/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H

InChI Key

CYRLDGRJBKYZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromobenzofuran-2-carboxylic acid (4.68 g) was suspended in carbon tetrachloride (150 ml) and water (50 ml). To this was added sodium bicarbonate (3.36 g), followed by Selectflor (7.1 g) and the reaction mixture was stirred rapidly for 20 hours. The reaction mixture was diluted with dichloromethane and 2N sodium hydroxide solution. The organic phase was separated, washed with brine and dried over anhydrous MgSO4. The solvent was evaporated under reduced pressure at room temperature. The residue was applied to a silica cartridge (20 g) and eluted with diethyl ether. This gave 5-bromo-2-fluoro-1-benzofuran (1.4 g).
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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